3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a unique fused ring system composed of a pyrazole ring and a pyridine ring, making it an interesting subject for scientific research, particularly in medicinal chemistry and pharmacology. The compound has the chemical identifier 1247562-67-9 and is noted for its potential in synthesizing novel compounds with various biological activities .
The compound is classified as a pyrazolo[3,4-b]pyridine derivative. Pyrazolo[3,4-b]pyridines are known for their diverse biological activities and have been studied extensively for their potential applications in drug discovery. The presence of the oxo group at the 3-position distinguishes this compound from other similar derivatives, enhancing its chemical and biological properties .
The synthesis of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid typically involves several steps:
Industrial production methods mirror laboratory synthesis but are scaled up to produce larger quantities while optimizing reaction conditions to enhance yield and purity. Reaction parameters such as temperature, time, and reagent concentrations are critical for maximizing efficiency and minimizing environmental impact during synthesis .
The molecular structure of 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid features a fused bicyclic system comprising both pyrazole and pyridine rings. The specific substitution pattern and the presence of the oxo group at the 3-position contribute to its unique properties.
3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid can undergo various chemical reactions:
Common reagents involved in these reactions include:
The mechanism of action for 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and potentially leading to various biological effects. For instance, it may inhibit enzymes associated with cancer cell proliferation, showcasing its anticancer properties .
While specific physical properties such as density and boiling point remain unspecified in available literature, general characteristics include:
The compound's chemical properties allow it to engage in diverse reactions due to its functional groups. Its reactivity is influenced by the fused ring system that enhances electron delocalization across the molecule.
3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid has several scientific applications:
The trajectory of pyrazolo[3,4-b]pyridines in medicinal chemistry spans over a century of innovation. The inaugural synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine (R³ = phenyl) was documented by Ortoleva in 1908 via iodine-mediated cyclization of diphenylhydrazone and pyridine. This foundational work established the scaffold’s synthetic accessibility [2]. A significant acceleration in derivative development occurred between 1911–1960, when Bulow and subsequent researchers exploited 5-aminopyrazole precursors in condensations with 1,3-dicarbonyl compounds to yield N-phenyl-3-methyl substituted derivatives. This period established the core reactivity patterns enabling nitrogen functionalization and ring substitution [2].
The late 20th century witnessed the scaffold’s transition into therapeutic exploration, exemplified by the development of anxiolytic agents cartazolate, tracazolate, and etazolate. These molecules demonstrated the framework’s compatibility with central nervous system targets, primarily through GABAergic modulation [9]. The 21st century has seen an exponential surge in patent activity (>2,400 patents) and publications (>5,500 references), driven by the scaffold’s versatility in kinase inhibition and DNA intercalation. Contemporary drug discovery programs increasingly exploit the 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine core for its balanced physicochemical properties and target engagement capabilities. The evolution of this chemotype reflects a broader shift toward structurally complex heterocycles in addressing challenging therapeutic targets, particularly in oncology where selective kinase inhibition and DNA targeting are paramount [2] [4] [9].
Table 1: Milestones in Pyrazolo[3,4-b]pyridine Drug Discovery
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1908 | First synthesis by Ortoleva | Synthetic methodology |
1911–1960 | Aminopyrazole condensations with 1,3-dicarbonyls | Synthetic expansion |
1970s–1990s | Development of cartazolate, tracazolate, etazolate | CNS disorders |
2000–2010 | FGFR/VEGFR inhibitors (e.g., compound 4a); DNA intercalators | Oncology |
2011–2022 | MPS1 inhibitors (e.g., compound 31); TRK inhibitors; dual sGC stimulators/AMPK inhibitors | Oncology, pulmonary hypertension |
The pyrazolo[3,4-b]pyridine nucleus exhibits profound bioisosteric equivalence to purine nucleobases, a feature central to its diverse biological activities. Electronic distribution analysis reveals that the 1H-tautomer’s nitrogen atoms (N1 and N2) and carbon positions (C3 and C5) mirror the hydrogen-bonding topology of guanine and adenine. This mimicry enables competitive interactions with purine-binding enzymatic sites and nucleic acid structures [2]. Computational studies confirm that the scaffold maintains comparable dipole moments (∼3.5 Debye) and polar surface areas (∼70 Ų) to natural purines, facilitating analogous biomolecular recognition events [9].
In kinase inhibition, this analogy permits hinge region binding through bidentate hydrogen bonds. For example, FGFR1 inhibitors exploit the pyrazolo nitrogen (corresponding to N7 of ATP) to hydrogen-bond with Ala564 backbone NH, while the adjacent nitrogen mimics ATP’s N6 interaction with carbonyl groups. The 3-oxo substituent further enhances this mimicry by introducing a hydrogen-bond acceptor/donor pair that emulates the C6 carbonyl of ATP [1] [4]. For DNA-interactive agents, the planar 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives intercalate between base pairs through π-π stacking, with the carboxylic acid moiety forming electrostatic contacts with phosphate backbones. Derivatives such as compounds C, D, and E exhibit DNA binding constants (Kₐ ≈ 10⁵ M⁻¹) comparable to classical intercalators like doxorubicin, validating the pharmacophore’s nucleic acid affinity [9].
Table 2: Purine-Mimetic Features in Pyrazolo[3,4-b]pyridines
Structural Element | Purine Equivalent | Biological Function |
---|---|---|
N1 position | N9 of purines | Anchoring point for glycosidic bonds in nucleosides |
N2 position | N3 of imidazole ring | Hydrogen bond acceptor in kinase hinge regions |
C3 position (3-oxo substituent) | C6 carbonyl of ATP | Hydrogen bonding with catalytic residues (e.g., Ala564 in FGFR1) |
Pyridine nitrogen | N1 of adenine | Hydrogen bond acceptor in DNA major groove |
Carboxylic acid at C5 | Phosphate groups | Electrostatic interactions with DNA backbone; metal chelation |
The carboxylic acid at position 5 extends functionality beyond purine mimicry by enabling salt bridge formation with lysine/arginine residues in proteins or phosphate coordination in nucleic acids. This versatility underpins the scaffold’s application across divergent target classes—from kinase ATP pockets to DNA duplex grooves—while maintaining the essential recognition features of endogenous purines [2] [9].
The introduction of a 3-oxo moiety transforms the pyrazolo[3,4-b]pyridine scaffold into a partially saturated, non-aromatic system that profoundly influences target engagement. This modification imposes a planar, β-enaminone conformation (O=C–C=C–NH–) that enhances intermolecular hydrogen bonding while reducing metabolic susceptibility compared to fully aromatic analogs. Crystallographic evidence from FGFR1 complexes demonstrates that the 3-oxo group hydrogen-bonds with catalytic residues inaccessible to unsubstituted derivatives. Specifically, in compound 4a, the lactam carbonyl accepts a hydrogen bond from Asp641, while the NH donates to Glu562 backbone carbonyl—interactions critical for sub-nanomolar FGFR1 inhibition (IC₅₀ = 0.3 nM) [1].
The conformational effects extend beyond hydrogen bonding. The 3-oxo group induces a ∼15° bend in the heterocyclic plane, optimizing steric complementarity with kinase hydrophobic pockets. Molecular dynamics simulations reveal that this curvature enhances van der Waals contacts with gatekeeper residues (e.g., Val561 in FGFR1) while positioning the C5-carboxylic acid toward solvent-exposed regions for further derivatization. In Mps1 inhibitors, this conformation enables simultaneous hinge binding (via pyridine nitrogen) and DFG motif engagement, as demonstrated by compound 31’s picomolar affinity (IC₅₀ = 2.596 nM) [4].
Structure-activity relationship (SAR) studies underscore the 3-oxo group’s indispensability. N-Methylation ablates kinase inhibition by disrupting the critical Glu562 hydrogen bond, while reduction to 3-hydroxy diminishes DNA intercalation by reducing planarity. Positional isomerism also proves catastrophic: relocation of the oxo group to C4 decreases FGFR1 affinity >1000-fold. These observations confirm that the 3-oxo-2,3-dihydro-1H configuration constitutes a pharmacophoric imperative rather than a passive substituent [1] [6] [8].
Table 3: Impact of 3-Oxo Modifications on Biological Activity
Structural Variation | Target Affinity Change | Key SAR Insight |
---|---|---|
3-oxo-2,3-dihydro-1H (parent) | FGFR1 IC₅₀ = 0.3 nM [1] | Optimal hinge binding via Glu562 H-bond and Asp641 interaction |
N-Methylation | IC₅₀ > 5000 nM [1] | Loss of H-bond donation to Glu562 backbone carbonyl |
3-Hydroxy reduction | DNA binding reduced >80% [9] | Loss of planarity and H-bond acceptor capability |
4-Oxo isomer | FGFR1 IC₅₀ > 3000 nM [1] | Disrupted geometry for hydrophobic pocket penetration |
3-Thioxo substitution | TRKA IC₅₀ = 0.178 μM [6] | Moderate retention; altered electronics reduce kinase selectivity |
The carboxylic acid at C5 synergizes with the 3-oxo group through pH-dependent zwitterion formation, enhancing solubility for in vivo efficacy. In pulmonary hypertension models, this ionization enables dual-pathway regulation: AMPK inhibition (vascular remodeling) and sGC stimulation (vasodilation). Compound 2’s efficacy in reducing right ventricular hypertrophy (RVH) by 40% highlights the 3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid framework’s capacity to concurrently modulate mechanistically divergent targets—a feat unattainable with simpler heterocycles [5].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0